An In-depth Technical Guide to 2-Fluorobutanoic Acid (CAS Number: 433-44-3)
An In-depth Technical Guide to 2-Fluorobutanoic Acid (CAS Number: 433-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a powerful tool for fine-tuning pharmacological profiles.[1] 2-Fluorobutanoic acid (CAS No. 433-44-3), a chiral carboxylic acid, represents a key building block in this arena.[2][3] Its unique stereoelectronic properties, stemming from the presence of a fluorine atom at the α-position to the carboxyl group, offer a compelling scaffold for the design of novel therapeutics with enhanced potency, metabolic stability, and bioavailability.[4]
This technical guide provides a comprehensive overview of 2-fluorobutanoic acid, delving into its physicochemical properties, synthesis, analytical characterization, and applications in drug development. The content is curated to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule in their discovery programs.
Physicochemical Properties and the Influence of α-Fluorination
The introduction of a highly electronegative fluorine atom at the 2-position of butanoic acid profoundly alters its electronic and steric properties. This substitution is not merely an isosteric replacement for a hydrogen atom but a strategic modification that imparts unique characteristics to the molecule.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 433-44-3 | [3] |
| Molecular Formula | C₄H₇FO₂ | [2] |
| Molecular Weight | 106.10 g/mol | [2] |
| Boiling Point | 95 °C at 40 Torr | [5] |
| Density | 1.1402 g/cm³ at 20 °C | [5] |
| Predicted XlogP | 1.1 | [6] |
The Inductive Effect and Acidity
Synthesis of 2-Fluorobutanoic Acid
The synthesis of α-fluorocarboxylic acids can be challenging due to the potential for side reactions such as elimination. However, several reliable strategies have been developed. Below are two representative protocols for the synthesis of 2-fluorobutanoic acid, one employing electrophilic fluorination and the other a nucleophilic displacement approach.
Protocol 1: Electrophilic Fluorination of a Ketene Silyl Acetal Intermediate
This method involves the conversion of the parent carboxylic acid into a ketene silyl acetal, which then undergoes electrophilic fluorination. This approach avoids harsh conditions that can lead to decomposition.[7]
Step-by-Step Methodology:
-
Esterification: Convert butanoic acid to its methyl ester, methyl butanoate, using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
Formation of the Ketene Silyl Acetal:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl butanoate in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add lithium diisopropylamide (LDA) dropwise to the solution to generate the enolate.
-
After stirring for 30 minutes, add trimethylsilyl chloride (TMSCl) to trap the enolate as the ketene silyl acetal.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Remove the solvent under reduced pressure.
-
-
Electrophilic Fluorination:
-
Dissolve the crude ketene silyl acetal in an appropriate solvent such as acetonitrile.
-
Cool the solution to 0 °C.
-
Add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in acetonitrile dropwise.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Hydrolysis:
-
Upon completion of the fluorination, add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture.
-
Stir vigorously to hydrolyze the ester and the silyl group.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluorobutanoic acid.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Diagram: Electrophilic Fluorination Workflow
Caption: Workflow for the synthesis of 2-fluorobutanoic acid via electrophilic fluorination.
Protocol 2: Nucleophilic Fluorination (Halogen Exchange)
This method, adapted from the synthesis of 2-fluorooctanoic acid, involves a halogen exchange reaction on an α-bromo ester.[8]
Step-by-Step Methodology:
-
α-Bromination and Esterification (One-Pot):
-
In a round-bottom flask, combine butanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine (Br₂) and heat the mixture. The reaction is a Hell-Volhard-Zelinsky reaction.
-
After the bromination is complete, add methanol to the reaction mixture and reflux to form methyl 2-bromobutanoate.
-
Purify the methyl 2-bromobutanoate by distillation.
-
-
Fluorination:
-
In a flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-bromobutanoate, potassium fluoride (KF), and a high-boiling solvent such as acetamide. A phase-transfer catalyst like tetrabutylammonium fluoride (TBAF) can be added to improve the reaction rate.[8]
-
Heat the mixture under a nitrogen atmosphere for an extended period (e.g., 48-60 hours), monitoring the reaction progress by GC-MS.
-
-
Work-up and Hydrolysis:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer to remove any remaining acetamide.
-
Hydrolyze the resulting methyl 2-fluorobutanoate using an aqueous acid or base to yield 2-fluorobutanoic acid.
-
-
Purification: Purify the final product by vacuum distillation.
Applications in Drug Development
The incorporation of an α-fluoroalkyl carboxylic acid moiety, such as in 2-fluorobutanoic acid, can significantly enhance the therapeutic profile of a drug candidate.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[9]
-
Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, leading to a more favorable binding orientation with its biological target.
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and acidity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[4]
While specific drugs containing the 2-fluorobutanoic acid moiety are not prominently featured in the reviewed literature, the broader class of fluorinated amino acids and carboxylic acids are integral to many modern pharmaceuticals. For instance, fluorinated amino acids are used in the design of inhibitors for enzymes like thrombin and γ-secretase.[4] Atogepant, a migraine medication, contains a 2,3,6-trifluorophenyl group, which enhances its binding affinity to the target receptor.[10]
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric excess of 2-fluorobutanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~1.0-1.2 ppm (t, 3H): Triplet corresponding to the methyl protons (CH₃) coupled to the adjacent methylene protons.
-
~1.8-2.1 ppm (m, 2H): Multiplet for the methylene protons (CH₂) coupled to both the methyl and the methine protons.
-
~4.8-5.2 ppm (dt, 1H): Doublet of triplets for the α-proton (CH-F) coupled to the fluorine atom and the adjacent methylene protons. The large coupling constant will be due to the geminal H-F coupling.
-
~10-12 ppm (s, broad, 1H): Broad singlet for the carboxylic acid proton.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~10-15 ppm: Methyl carbon (CH₃).
-
~25-30 ppm: Methylene carbon (CH₂).
-
~85-95 ppm (d, ¹JCF ≈ 180-200 Hz): The α-carbon (CH-F) will appear as a doublet due to the large one-bond coupling with the fluorine atom.
-
~170-175 ppm (d, ²JCF ≈ 20-30 Hz): The carbonyl carbon (C=O) will appear as a doublet due to the two-bond coupling with the fluorine atom.
Mass Spectrometry (MS)
Under electron ionization (EI), carboxylic acids often exhibit characteristic fragmentation patterns. For 2-fluorobutanoic acid, expected fragments would include:
-
Loss of the ethyl group (-29 Da): [M-29]⁺
-
Loss of the carboxyl group (-45 Da): [M-45]⁺
-
McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Since 2-fluorobutanoic acid is chiral, separating its enantiomers is critical, especially in a pharmaceutical context where enantiomers can have different pharmacological activities.
Illustrative HPLC Protocol for Chiral Separation:
-
Column: A chiral stationary phase (CSP) suitable for acidic compounds, such as a polysaccharide-based column (e.g., CHIRALPAK®) or an anion-exchange type column (e.g., CHIRALPAK® QN-AX).[11][12]
-
Mobile Phase: A non-polar/polar organic mixture, such as n-hexane/isopropanol or n-hexane/ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxyl group and improve peak shape.[13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm).
-
Flow Rate: Typically 0.5-1.0 mL/min.
The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers of 2-fluorobutanoic acid and the chiral selector of the stationary phase.[14]
Diagram: Chiral HPLC Separation Principle
Caption: Principle of chiral separation of 2-fluorobutanoic acid enantiomers by HPLC.
Safety and Handling
2-Fluorobutanoic acid is a corrosive substance and should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] For tasks with a high risk of splashing, a face shield is recommended.[16]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[17] When diluting, always add the acid to the solvent slowly.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[17] Store away from incompatible materials such as bases and oxidizing agents.
-
Spills: Neutralize spills with a suitable absorbent material for acids.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
2-Fluorobutanoic acid is a valuable and versatile building block for drug discovery and development. Its unique properties, conferred by the α-fluorine atom, provide medicinal chemists with a powerful tool to modulate the biological and pharmacokinetic profiles of lead compounds. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for its effective application in the pursuit of novel and improved therapeutics.
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